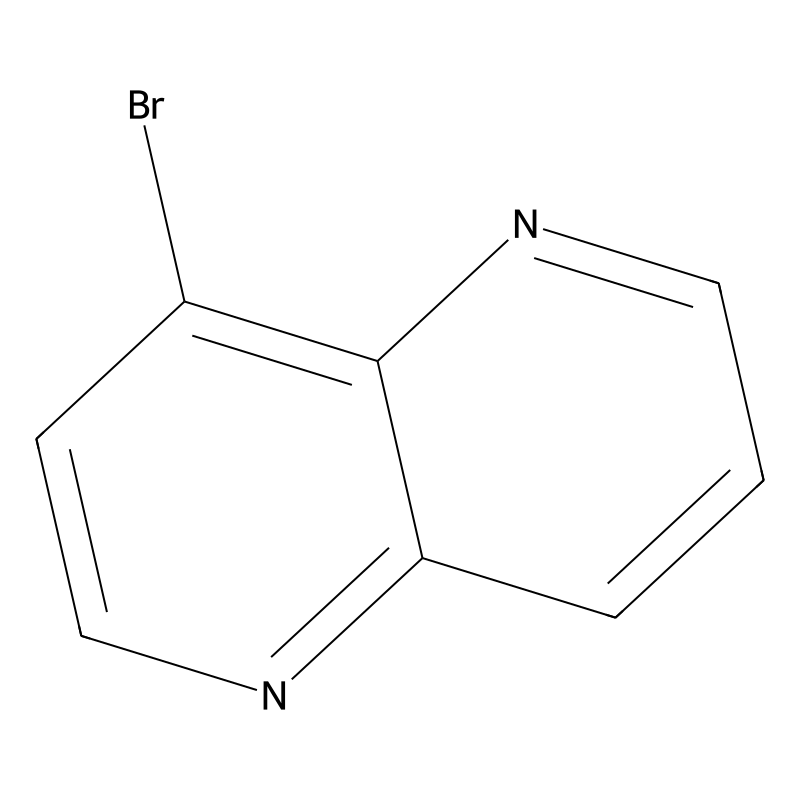4-Bromo-1,5-naphthyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
4-Bromo-1,5-naphthyridine is a heterocyclic aromatic compound with potential applications in various scientific fields. While its natural occurrence is not reported, it can be synthesized through different methods. One reported method involves the reaction of 4-bromobenzoic acid hydrazide with formamide in the presence of polyphosphoric acid, followed by an intramolecular cyclization step [].
Potential Applications:
Research suggests that 4-Bromo-1,5-naphthyridine possesses various properties that make it a valuable candidate for further scientific exploration. Here are some potential applications being investigated:
Antimicrobial activity
Studies have shown that 4-Bromo-1,5-naphthyridine derivatives exhibit promising antibacterial and antifungal activity against various pathogens [, ]. This makes them potential candidates for the development of novel antibiotics and antifungals.
Anticancer properties
Research suggests that 4-Bromo-1,5-naphthyridine derivatives may possess antitumor and anticancer properties. Studies have shown that they can inhibit the growth and proliferation of cancer cells []. However, further investigation is needed to understand their mechanisms of action and potential therapeutic applications.
Ligand design
The unique structure of 4-Bromo-1,5-naphthyridine makes it a potential candidate for the design of ligands for various biomolecules. Ligands are molecules that bind specifically to other molecules, such as enzymes or receptors. By attaching functional groups to the core structure of 4-Bromo-1,5-naphthyridine, researchers can potentially create ligands with specific binding properties for various targets of interest in biological systems [].
4-Bromo-1,5-naphthyridine is a heterocyclic compound characterized by the presence of a bromine atom at the 4th position of the 1,5-naphthyridine ring system. This compound belongs to the naphthyridine family, which consists of fused pyridine rings containing nitrogen atoms in specific positions. The molecular formula for 4-Bromo-1,5-naphthyridine is C₈H₅BrN₂, and it exhibits unique chemical and physical properties due to the bromine substitution, which influences its reactivity and potential applications in various fields of research and industry .
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols through nucleophilic aromatic substitution.
- Oxidation and Reduction Reactions: It can undergo oxidation and reduction processes, leading to different oxidation states and derivatives.
- Cross-Coupling Reactions: The compound is amenable to cross-coupling reactions, including Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds with other organic compounds .
A notable reaction involving 4-Bromo-1,5-naphthyridine is its amination with potassium amide in liquid ammonia, which yields a mixture of 3-amino-1,5-naphthyridine and 4-amino-1,5-naphthyridine. This reaction suggests the formation of a reactive intermediate known as naphthyridyne .
The synthesis of 4-Bromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine. Common methods include:
- Electrophilic Aromatic Substitution: This method employs bromine in the presence of a solvent such as acetic acid under controlled temperature conditions to introduce the bromine atom at the 4-position.
- Industrial Production: For large-scale production, continuous flow reactors may be used to optimize yield and purity through precise control over reaction parameters .
4-Bromo-1,5-naphthyridine finds applications in various fields:
- Pharmaceuticals: Its derivatives may serve as intermediates in drug development due to their potential biological activities.
- Organic Synthesis: It is utilized in synthesizing more complex organic molecules through various coupling reactions.
- Material Science: The compound may be explored for use in developing new materials with specific electronic or optical properties .
Research into the interactions of 4-Bromo-1,5-naphthyridine with other chemical entities has revealed its reactivity profile. Studies indicate that it can form complexes with various nucleophiles during substitution reactions. Additionally, its behavior in cross-coupling reactions demonstrates its versatility as a building block in organic synthesis .
Several compounds are structurally similar to 4-Bromo-1,5-naphthyridine. Here are some notable examples:
| Compound Name | Structural Feature | Unique Characteristics |
|---|---|---|
| 1,5-Naphthyridine | No halogen substitution | Parent compound without any substituents |
| 4-Chloro-1,5-naphthyridine | Chlorine atom at the 4-position | Different reactivity profile compared to bromine |
| 4-Fluoro-1,5-naphthyridine | Fluorine atom at the 4-position | Smaller size and different electronic properties |
| 3-Bromo-1,5-naphthyridine | Bromine atom at the 3-position | Different position affects reactivity and synthesis |
Uniqueness: The presence of the bromine atom in 4-Bromo-1,5-naphthyridine imparts distinct reactivity compared to its chloro and fluoro analogs. The larger size and electron-withdrawing nature of bromine influence its chemical behavior significantly, making it suitable for specific applications where other halogenated analogs may not be as effective .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








